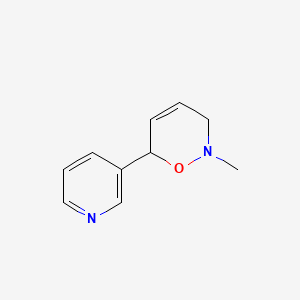

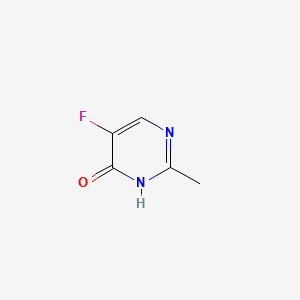

5-Fluoro-2-methylpyrimidin-4-ol

説明

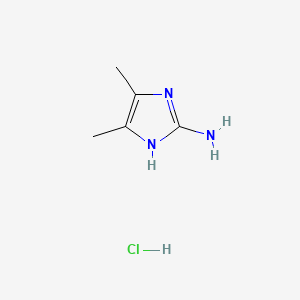

5-Fluoro-2-methylpyrimidin-4-ol is a chemical compound with the CAS Number: 1480-91-7. It has a molecular weight of 128.11 and its IUPAC name is 5-fluoro-2-methyl-4-pyrimidinol .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methylpyrimidin-4-ol can be represented by the linear formula C5H5FN2O . For a more detailed analysis of its molecular structure, techniques such as NMR spectroscopy and X-ray crystallography can be used .Physical And Chemical Properties Analysis

5-Fluoro-2-methylpyrimidin-4-ol is a white to off-white solid. For a more detailed analysis of its physical and chemical properties, various analytical methods can be used .科学的研究の応用

Fluoropyrimidines, particularly 5-fluorouracil (5-FU), have been a cornerstone in cancer treatment for more than four decades. They are utilized in chemotherapy regimens for various solid tumors, including colorectal, breast, and head and neck cancers. 5-FU operates by disrupting the synthesis and function of DNA and RNA, making it effective against rapidly dividing cancer cells. Despite its efficacy, the development of oral prodrugs like capecitabine has been aimed at improving convenience and the safety profile of fluoropyrimidine therapy, offering prolonged exposure at lower peak concentrations comparable to continuous-infusion 5-FU (Gmeiner, 2020; Macdonald, 1999).

Pharmacogenetics and Personalization of Treatment

The field of pharmacogenetics presents an exciting frontier for personalizing fluoropyrimidine-based therapy. Genetic polymorphisms, particularly in the enzymes responsible for metabolizing these drugs, significantly influence treatment efficacy and toxicity. Studies on dihydropyrimidine dehydrogenase (DPD) and thymidylate synthase (TS) gene variations offer insights into patient-specific treatment adjustments to minimize toxicity while maintaining therapeutic effectiveness (Falvella et al., 2015; Del Re et al., 2017).

Advancements in Oral Fluoropyrimidines

Oral fluoropyrimidines, such as capecitabine and S-1, represent significant advancements in the convenience and management of cancer chemotherapy. These prodrugs are designed to improve the pharmacokinetic profile of 5-FU, allowing for effective outpatient treatment with reduced toxicity. Clinical trials have demonstrated their efficacy and safety across a spectrum of cancers, including gastrointestinal and breast cancers, highlighting their role in both adjuvant and palliative settings (Milano et al., 2004; García-Alfonso et al., 2021).

Safety And Hazards

将来の方向性

While specific future directions for 5-Fluoro-2-methylpyrimidin-4-ol are not available, the field of fluorinated pyrimidines is rapidly expanding due to new developments in fluorine chemistry and an increased understanding of how biological and biochemical processes are uniquely perturbed by fluorine substitution .

特性

IUPAC Name |

5-fluoro-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTSFVIMARJLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20664007 | |

| Record name | 5-Fluoro-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methylpyrimidin-4-ol | |

CAS RN |

1480-91-7 | |

| Record name | 5-Fluoro-2-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/no-structure.png)